7-[(tert-Butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid
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Overview
Description
7-[(tert-Butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid: is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, a methyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(tert-Butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid typically involves multiple steps:
Formation of the Imidazo[1,5-a]pyrazine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and a suitable aldehyde or ketone.
Introduction of the tert-Butoxycarbonyl Group: This step involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of derivatives with different functional groups replacing the tert-butoxycarbonyl group.
Scientific Research Applications
Chemistry
In chemistry, 7-[(tert-Butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests that it may interact with specific biological targets, making it a candidate for the development of new drugs.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 7-[(tert-Butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the carboxylic acid group allows for the formation of hydrogen bonds, while the tert-butoxycarbonyl group provides steric hindrance, influencing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
N-t-BOC-MDMA: A protected derivative of MDMA used in chemical synthesis.
Uniqueness
7-[(tert-Butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid is unique due to its imidazo[1,5-a]pyrazine core structure, which is not commonly found in other similar compounds. This unique structure provides distinct chemical and biological properties, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C13H19N3O4 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
3-methyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-8-14-10(11(17)18)9-7-15(5-6-16(8)9)12(19)20-13(2,3)4/h5-7H2,1-4H3,(H,17,18) |
InChI Key |
UMPQCMCWRVFION-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1CCN(C2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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